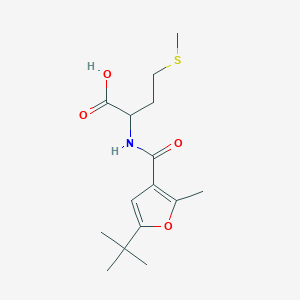

N-(5-tert-butyl-2-methyl-3-furoyl)methionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research on related compounds provides insights into possible synthetic pathways and mechanisms that may be applicable to N-(5-tert-butyl-2-methyl-3-furoyl)methionine. For instance, studies on methionine synthase highlight the complex biochemical reactions involved in methionine synthesis, including the transfer of a methyl group from methyltetrahydrofolate to homocysteine, which could inform synthetic strategies (Kumar & Kozlowski, 2013). Additionally, methods for protecting methionine's thioether in peptide synthesis could be relevant for synthesizing and manipulating N-(5-tert-butyl-2-methyl-3-furoyl)methionine without altering its sensitive functional groups (Bodanszky & Bednarek, 2009).

Molecular Structure Analysis

The structure of methionine and its derivatives has been a subject of extensive study. For instance, the crystal structure analysis of cobalamin-independent methionine synthase provides insights into the enzyme's complex structure, which may offer parallels to understanding the structural aspects of N-(5-tert-butyl-2-methyl-3-furoyl)methionine (Ferrer et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of methionine derivatives, including their involvement in various biochemical pathways, has been well-documented. The role of methionine in transmethylation reactions, for example, showcases its chemical versatility and reactivity, which could be extrapolated to understand the reactions involving N-(5-tert-butyl-2-methyl-3-furoyl)methionine (Sauter et al., 2013).

Physical Properties Analysis

The physical properties of methionine derivatives, such as solubility and stability, are crucial for their application in various fields. The study by Bodanszky and Bednarek on the protection of the thioether in methionine highlights the importance of understanding these properties for effective synthesis and application (Bodanszky & Bednarek, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other compounds, play a significant role in the application of methionine derivatives. The enzymatic activities involving methionine, such as its role in methylation reactions mediated by S-adenosylmethionine, provide a foundation for understanding the chemical behavior of complex derivatives like N-(5-tert-butyl-2-methyl-3-furoyl)methionine (Iwig & Booker, 2004).

Applications De Recherche Scientifique

Methionine as a Precursor in Synthesis

Methionine serves as a crucial precursor in the synthesis of other amino acids and compounds. It is converted into diastereoisomerically pure compounds, indicating its utility in the enantioselective synthesis of α-branched vinylglycines and other amino acids. This showcases methionine's role in producing specific derivatives that have applications in medicinal chemistry and synthesis (Weber et al., 1986).

Methionine in Inhibitor Development

Methionine derivatives are used in the development of enzyme inhibitors. For example, compounds derived from methionine have been utilized as potent inhibitors of specific enzymes like rat methionine adenosyltransferases. These findings are important for developing therapeutic agents targeting specific metabolic pathways (Kappler et al., 1987).

Methionine and Cellular Biochemistry

Methionine plays a central role in cellular biochemistry, involved in methylation, aminopropylation, and transsulfuration pathways. This extensive role supports its study in contexts like depression, dementia, liver disease, and osteoarthritis, highlighting methionine's broad therapeutic potential (Bottiglieri, 2002).

Methionine in Sulfur-Containing Amino Acid Overview

Methionine, as a sulfur-containing amino acid, has distinctive properties that make it essential in eukaryotic protein synthesis and susceptible to oxidative damage. Its metabolism involves activation to S-adenosylmethionine (SAM), highlighting its pivotal role in methylation reactions and as a precursor in various biosynthetic pathways (Brosnan & Brosnan, 2006).

Methionine in DNA Methylation and Inflammatory Responses

Methionine is also investigated for its effects on DNA methylation and inflammatory responses in macrophages. It has been found to attenuate lipopolysaccharide-induced inflammatory responses, suggesting a mechanism involving DNA methylation changes. This research provides insights into the interplay between nutrition and immunology, emphasizing amino acids' regulatory effects on the immune system (Ji et al., 2019).

Propriétés

IUPAC Name |

2-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-9-10(8-12(20-9)15(2,3)4)13(17)16-11(14(18)19)6-7-21-5/h8,11H,6-7H2,1-5H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOGPUUAMVNMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC(CCSC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)